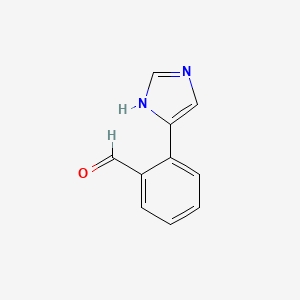
4-(Cyclopropoxymethyl)-3-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopropoxymethyl)-3-methoxyaniline is an organic compound characterized by the presence of a cyclopropyl group attached to a methoxyaniline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropoxymethyl)-3-methoxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxyaniline.
Cyclopropylation: The introduction of the cyclopropyl group can be achieved through a cyclopropanation reaction. This involves the reaction of 3-methoxyaniline with a cyclopropyl halide (such as cyclopropyl bromide) in the presence of a base like sodium hydride.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclopropoxymethyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Cyclopropoxymethyl)-3-methoxyaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(Cyclopropoxymethyl)-3-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Cyclopropoxymethyl)-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amine.
4-(Cyclopropoxymethyl)-3-methoxyphenol: Similar structure but with a hydroxyl group instead of an amine.
4-(Cyclopropoxymethyl)-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
4-(Cyclopropoxymethyl)-3-methoxyaniline is unique due to the presence of both a cyclopropyl group and a methoxyaniline structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
4-(cyclopropyloxymethyl)-3-methoxyaniline |
InChI |
InChI=1S/C11H15NO2/c1-13-11-6-9(12)3-2-8(11)7-14-10-4-5-10/h2-3,6,10H,4-5,7,12H2,1H3 |
InChI-Schlüssel |
JEVNXISWXOTUHY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N)COC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


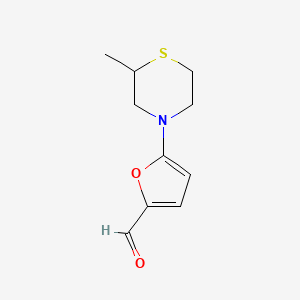
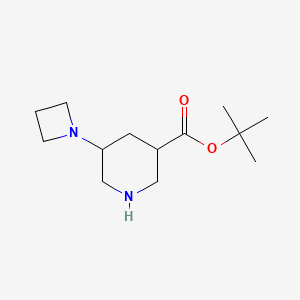
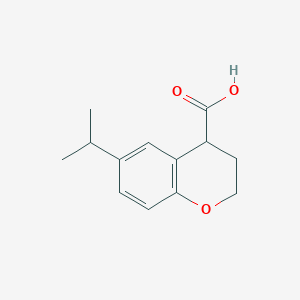


![2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B13166242.png)
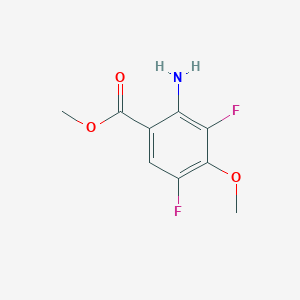

![[(3-Chloropropoxy)methyl]cyclopropane](/img/structure/B13166261.png)

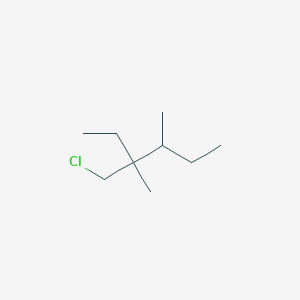
![Tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate](/img/structure/B13166291.png)
![Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166295.png)
